molecular formula C18H24N2O2 B4723113 N-cyclopentyl-1-(2-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide

N-cyclopentyl-1-(2-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide

Katalognummer B4723113
Molekulargewicht: 300.4 g/mol
InChI-Schlüssel: MXPCILMIAGGDOP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-cyclopentyl-1-(2-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). GABA-AT is responsible for the breakdown of GABA, a neurotransmitter that plays a crucial role in regulating brain activity. By inhibiting GABA-AT, CPP-115 increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission and potential therapeutic benefits.

Wirkmechanismus

N-cyclopentyl-1-(2-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide acts as a competitive inhibitor of GABA-AT, binding to the enzyme's active site and preventing the breakdown of GABA. By increasing the levels of GABA in the brain, N-cyclopentyl-1-(2-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide enhances GABAergic neurotransmission and can potentially modulate neuronal excitability and reduce seizure activity.
Biochemical and Physiological Effects
N-cyclopentyl-1-(2-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to increase GABA levels in the brain and enhance GABAergic neurotransmission. This can potentially lead to a range of biochemical and physiological effects, including reduced neuronal excitability, increased inhibition of neurotransmitter release, and modulation of synaptic plasticity.

Vorteile Und Einschränkungen Für Laborexperimente

N-cyclopentyl-1-(2-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide is a potent and selective inhibitor of GABA-AT, making it a valuable tool for studying the role of GABAergic neurotransmission in various neurological and psychiatric disorders. However, its high potency and selectivity can also pose challenges in terms of dosing and toxicity in animal models.

Zukünftige Richtungen

There are several potential future directions for research on N-cyclopentyl-1-(2-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide and its therapeutic applications. These include:
1. Further preclinical studies to investigate the efficacy and safety of N-cyclopentyl-1-(2-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide in animal models of epilepsy, addiction, anxiety, and depression.
2. Clinical trials to evaluate the safety and efficacy of N-cyclopentyl-1-(2-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide in human patients with these disorders.
3. Development of novel N-cyclopentyl-1-(2-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide derivatives with improved pharmacokinetic and pharmacodynamic properties.
4. Investigation of the potential of N-cyclopentyl-1-(2-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide as a tool for studying the role of GABAergic neurotransmission in other neurological and psychiatric disorders.
5. Examination of the potential of N-cyclopentyl-1-(2-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide as a therapeutic agent for other conditions, such as pain, sleep disorders, and neurodegenerative diseases.
In conclusion, N-cyclopentyl-1-(2-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide is a promising compound with potential therapeutic applications in various neurological and psychiatric disorders. Its ability to enhance GABAergic neurotransmission through inhibition of GABA-AT makes it a valuable tool for studying the role of GABA in brain function and dysfunction. Further research is needed to fully understand its therapeutic potential and to develop novel derivatives with improved properties.

Wissenschaftliche Forschungsanwendungen

N-cyclopentyl-1-(2-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including epilepsy, addiction, anxiety, and depression. Preclinical studies have shown that N-cyclopentyl-1-(2-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide can effectively increase GABA levels in the brain and reduce seizure activity in animal models of epilepsy.

Eigenschaften

IUPAC Name

N-cyclopentyl-1-(2-ethylphenyl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O2/c1-2-13-7-3-6-10-16(13)20-12-14(11-17(20)21)18(22)19-15-8-4-5-9-15/h3,6-7,10,14-15H,2,4-5,8-9,11-12H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXPCILMIAGGDOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1N2CC(CC2=O)C(=O)NC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-cyclopentyl-1-(2-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide
Reactant of Route 2
Reactant of Route 2
N-cyclopentyl-1-(2-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide
Reactant of Route 3
Reactant of Route 3
N-cyclopentyl-1-(2-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide
Reactant of Route 4
Reactant of Route 4
N-cyclopentyl-1-(2-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide
Reactant of Route 5
Reactant of Route 5
N-cyclopentyl-1-(2-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide
Reactant of Route 6
N-cyclopentyl-1-(2-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.